1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C18H23N7O4 and its molecular weight is 401.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in cancer research. This compound features a unique structure comprising a benzo[d][1,3]dioxole moiety, a triazine ring, and a urea linkage, which collectively contribute to its diverse chemical properties and biological interactions.
Chemical Structure and Properties
The compound's IUPAC name is 1-(1,3-benzodioxol-5-yl)-3-[[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl]methyl]urea. Its molecular formula is C₁₅H₁₈N₆O₄, and it has a molecular weight of 358.35 g/mol. The presence of the triazine ring is significant as it is known to interact with various biological targets.
The mechanism of action for this compound primarily involves its interaction with specific enzyme targets and receptors . The structural features allow for the formation of hydrogen bonds and hydrophobic interactions with these targets. Notably, the triazine ring can interact with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- A study on related thiourea derivatives indicated notable antitumor activity , with IC50 values lower than that of standard drugs like doxorubicin across various cancer cell lines (HepG2, HCT116, MCF7) .
Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|---|
Compound A | HepG2 | 2.38 | 7.46 |
Compound B | HCT116 | 1.54 | 8.29 |
Compound C | MCF7 | 4.52 | 4.56 |
This data illustrates that derivatives of benzo[d][1,3]dioxole can significantly inhibit cancer cell proliferation while showing reduced cytotoxicity towards normal cells.
Enzyme Inhibition
The compound has also been explored for its ability to inhibit specific enzymes involved in cancer progression. For example:
- Studies have shown that compounds containing similar structures can inhibit EGFR (Epidermal Growth Factor Receptor) activity, which is crucial in many cancers .
Other Biological Activities
In addition to anticancer properties, the compound's structure suggests potential for other pharmacological activities:
- Anti-inflammatory Activity : Compounds with similar structural motifs have been identified as COX inhibitors, indicating potential applications in pain management and inflammation .
Case Study 1: Antitumor Efficacy
A series of bis(morpholino-1,3,5-triazine) derivatives were synthesized and evaluated for their antitumor efficacy in both subcutaneous and orthotopic xenograft tumor models. The lead compound demonstrated significant inhibition of tumor growth when administered intravenously .
Case Study 2: Molecular Docking Studies
Molecular docking studies have highlighted the binding affinities of related compounds to target proteins involved in cancer pathways. These studies provide insights into the structure-activity relationship (SAR) that can guide future drug design efforts .
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O4/c1-24(2)16-21-15(22-17(23-16)25-5-7-27-8-6-25)10-19-18(26)20-12-3-4-13-14(9-12)29-11-28-13/h3-4,9H,5-8,10-11H2,1-2H3,(H2,19,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAODLFFQUHLODA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.